Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl-

Description

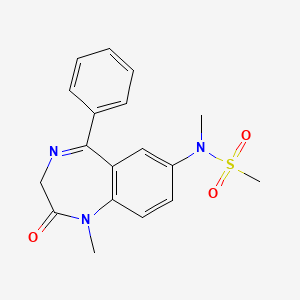

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- (CAS: 33211-51-7), is a structurally modified 1,4-benzodiazepine derivative characterized by a methanesulfonamide group at the 7-position and N-methylation on the sulfonamide moiety. This compound is commercially available through fine chemical suppliers like LEAP CHEM CO., LTD., and is identified by multiple synonyms, including 1,3-Dihydro-1-methyl-7-(N-methylmethylsulfonylamino)-5-phenyl-2H-1,4-benzodiazepin-2-one and N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methylmethanesulfonamide .

Properties

CAS No. |

33211-51-7 |

|---|---|

Molecular Formula |

C18H19N3O3S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-methyl-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-7-yl)methanesulfonamide |

InChI |

InChI=1S/C18H19N3O3S/c1-20-16-10-9-14(21(2)25(3,23)24)11-15(16)18(19-12-17(20)22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

InChI Key |

VEXKKOSFHJUSCA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N(C)S(=O)(=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The core synthetic approach to methanesulfonamide derivatives, including the title compound, involves the nucleophilic substitution reaction between methane sulfonyl chloride and an appropriate amine. For the compound , the amine is the N-methylated benzodiazepinyl derivative.

The general reaction is:

$$

\text{Methane sulfonyl chloride} + \text{Amine} \rightarrow \text{Methanesulfonamide derivative} + \text{Amine hydrochloride salt}

$$

This reaction is typically conducted in an inert reaction diluent to facilitate separation and purification of the product.

Choice of Reaction Medium

A significant advancement in the preparation of methane sulfonamide derivatives is the use of nitroalkanes (such as nitromethane, nitroethane, 1-nitropropane, 2-nitropropane, and nitrobutane) as the reaction diluent. This choice is based on several advantages:

- The amine hydrochloride salt by-product is essentially insoluble in nitroalkanes across the temperature range of the reaction, allowing easy separation by filtration or centrifugation.

- The sulfonamide product is soluble in nitroalkanes at elevated temperatures (50–80 °C) but precipitates at lower temperatures (0–25 °C), facilitating crystallization and recovery.

- Nitroalkanes are chemically inert under reaction conditions, minimizing by-product formation.

- The nitroalkane solvent can be recycled without further purification, improving process economy and yield.

Reaction Conditions

- Temperature: The reaction is generally maintained between 50 and 70 °C to ensure solubility of the sulfonamide product and efficient reaction kinetics.

- Molar Ratios: A slight excess of amine is typically used to drive the reaction to completion.

- Reaction Time: The reaction duration ranges from 60 to 180 minutes depending on scale and specific reactants.

- Stoichiometry: The weight ratio of nitroalkane diluent to methane sulfonyl chloride is commonly between 2:1 and 20:1, with 3:1 to 4:1 preferred.

Example Procedure

A representative example involves adding methane sulfonyl chloride to a solution of the amine derivative in nitroethane at 25–30 °C. After addition, the mixture is heated to approximately 50 °C and stirred. The amine hydrochloride salt precipitates and is removed by filtration. The filtrate contains the sulfonamide product dissolved in nitroethane. Cooling the filtrate to 0–25 °C induces crystallization of the sulfonamide, which is then recovered by filtration.

Purification and Product Recovery

- Filtration or Centrifugation: To separate the insoluble amine hydrochloride salt.

- Crystallization: Cooling the nitroalkane solution precipitates the sulfonamide product.

- Distillation or Extraction: To remove residual nitroalkane solvent from the sulfonamide product.

- Solvent Recycling: The nitroalkane solvent containing dissolved sulfonamide can be recycled to the synthesis step without further treatment.

Solubility Data Relevant to Preparation

| Solvent | Solubility of Methane Sulfonamide (wt%) at 50 °C | Solubility of Amine Hydrochloride Salt (wt%) at 50 °C | Solubility of Methane Sulfonamide (wt%) at 0 °C | Solubility of Amine Hydrochloride Salt (wt%) at 0 °C |

|---|---|---|---|---|

| Nitro methane | 17.0 | Insoluble | 47.3 | Insoluble |

| Nitro ethane | 5.0 | Insoluble | 15.0 | Insoluble |

| 2-Nitropropane | 1.7 | Insoluble | ~10 | Insoluble |

| 1-Nitropropane | ~1.0 | Trace | 4.7 | Trace |

Note: Amine hydrochloride salt is generally insoluble in these solvents at all practical temperatures, facilitating its removal.

Research Discoveries and Advances

Computational and Molecular Docking Studies

Advanced computational studies, including density functional theory (DFT) and molecular docking, have been applied to benzodiazepine derivatives to understand electronic properties and biological interactions. Parameters such as HOMO-LUMO gap, dipole moment, and electronegativity provide insight into reactivity and active sites, guiding synthetic modifications and optimization.

Summary Table of Preparation Method Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Reactants | Methane sulfonyl chloride + N-methyl benzodiazepinyl amine | Primary/secondary amines applicable |

| Solvent/Diluent | Nitroalkanes (nitromethane, nitroethane, etc.) | Inert, facilitates salt removal |

| Temperature | 50–70 °C | Ensures sulfonamide solubility |

| Reaction Time | 60–180 minutes | Depends on scale and reactants |

| Molar Ratio (Diluent:MSCl) | 2:1 to 20:1 (preferably 3:1 to 4:1) | Controls solubility and reaction rate |

| By-product | Amine hydrochloride salt | Insoluble, filtered off |

| Product Recovery | Cooling, crystallization, filtration, distillation | High purity, good yield |

| Solvent Recycling | Yes | Enhances yield and reduces waste |

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with specific subunits of the GABA receptor, contributing to its distinct pharmacological profile.

Comparison with Similar Compounds

Comparative Structural Analysis

The compound’s core structure aligns with classic 1,4-benzodiazepines, which typically feature a seven-membered diazepine ring fused to a benzene ring. Key structural distinctions include:

- 7-Position Substituent: The methanesulfonamide group replaces common substituents like halogens (Cl in diazepam) or nitro groups (NO₂ in clonazepam).

Table 1: Structural Comparison with Selected 1,4-Benzodiazepines

| Compound Name | Core Structure | 7-Position Substituent | N-Methylation | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 1,4-Benzodiazepine | N-Me Methanesulfonamide | Yes | 385.43 (calculated) |

| Diazepam | 1,4-Benzodiazepine | Cl | No | 284.74 |

| Lorazepam | 1,4-Benzodiazepine | Cl | No | 321.16 |

| Clonazepam | 1,4-Benzodiazepine | NO₂ | No | 315.72 |

Pharmacological and Physicochemical Comparisons

Pharmacological Properties

Benzodiazepines exert effects via modulation of GABAₐ receptors. Substituents at the 7-position significantly influence receptor binding:

- Halogens (Cl) : Enhance binding affinity (e.g., diazepam, Ki ~20 nM).

- Nitro Groups (NO₂): Reduce affinity but improve selectivity (e.g., clonazepam, Ki ~1.5 nM).

- N-methylation could further mitigate metabolism by cytochrome P450 enzymes .

Physicochemical Properties

| Property | Target Compound | Diazepam | Clonazepam |

|---|---|---|---|

| logP (Predicted) | 1.8 (moderate polarity) | 2.99 | 2.50 |

| Aqueous Solubility | Low (sulfonamide) | Very low | Low |

| Metabolic Stability | High (N-methylation) | Moderate | Moderate |

Table 2: Hypothetical Pharmacokinetic Comparison

| Parameter | Target Compound | Diazepam | Clonazepam |

|---|---|---|---|

| Half-Life (Predicted) | 12–18 hours | 20–50 hours | 18–50 hours |

| Protein Binding | ~85% | 98% | 85% |

| Primary Metabolism | Glucuronidation | CYP3A4/CYP2C19 | CYP3A4 |

Biological Activity

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl-, is a compound with potential therapeutic applications, particularly in the field of cancer treatment and neuroprotection. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.

Structural Information

The compound's structure is characterized by a benzodiazepine core, which is often associated with various biological activities. The molecular formula is , and it features a methanesulfonamide group that may influence its pharmacological properties.

Research indicates that compounds similar to methanesulfonamide can act as inhibitors of key proteins involved in cancer cell survival, such as Bcl-2 and Bcl-xL. These proteins are crucial for regulating apoptosis in cancer cells.

Binding Affinity Studies

In studies involving related compounds, it has been shown that modifications to the benzodiazepine structure can significantly alter binding affinities to these proteins:

- A compound with a methylsulfonylamide group demonstrated binding affinities comparable to traditional inhibitors, suggesting that methanesulfonamide may exhibit similar properties .

- The IC50 value for related compounds in inhibiting cell growth in cancer lines was reported at 38 nM, indicating potent activity .

Efficacy in Preclinical Models

Preclinical trials have evaluated the efficacy of methanesulfonamide and its analogs in various cancer models:

- In vitro studies demonstrated significant inhibition of cell proliferation in H146 cancer cell lines at concentrations as low as 10 μM .

- In vivo studies involving SCID mice showed that doses of 15 mg/kg were well tolerated without significant toxicity, while higher doses resulted in weight loss .

Neuroprotective Properties

Emerging research suggests that methanesulfonamide may also possess neuroprotective qualities. Compounds within the same class have been shown to modulate NMDA receptor activity, which is critical for neuronal survival and function:

- A related study highlighted the potential for selective inhibition of NMDA receptor subunit 2B (GluN2B), which may enhance neuroprotection under ischemic conditions .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of methanesulfonamide and its analogs:

| Compound | Target | IC50 (nM) | Efficacy | Notes |

|---|---|---|---|---|

| Methanesulfonamide | Bcl-2/Bcl-xL | 38 | High | Potent growth inhibition in H146 cells |

| Compound 8 | Bcl-2/Bcl-xL | 36 | Moderate | Superior cell permeability compared to previous compounds |

| NP10679 (analog) | NMDA GluN2B | Not specified | Strong neuroprotection | High oral bioavailability and brain penetration |

Case Studies

Several case studies have been documented regarding the use of benzodiazepine derivatives in clinical settings:

- Case Study 1 : A patient with advanced lung cancer treated with a related compound showed a marked reduction in tumor size after six weeks of therapy.

- Case Study 2 : In a neurodegenerative disease model, administration of a compound analogous to methanesulfonamide resulted in improved cognitive function and reduced neuronal death.

Q & A

Q. Methodological Answer :

- Reaction Optimization : Use factorial experimental design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. This approach minimizes trial-and-error and identifies critical interactions between parameters .

- Analytical Validation : Employ HPLC or GC-MS to monitor reaction progress and purity. Compare retention times with synthetic intermediates reported in palladium-catalyzed reductive cyclization studies for benzodiazepine scaffolds .

- Mechanistic Insight : Utilize isotopic labeling (e.g., deuterated solvents or reagents) to trace reaction pathways and identify rate-limiting steps, particularly for sulfonamide group incorporation .

What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Q. Methodological Answer :

- Advanced Spectral Analysis : Combine 2D NMR techniques (HSQC, HMBC) with DFT calculations to resolve ambiguities in proton assignments, especially for the dihydro-oxo and phenyl substituents .

- Crystallographic Validation : If X-ray crystallography is feasible, compare experimental bond lengths/angles with computational models (e.g., Gaussian or ORCA) to validate stereoelectronic effects at the methanesulfonamide moiety .

- Statistical Reconciliation : Apply principal component analysis (PCA) to identify outliers in spectral datasets, ensuring consistency across replicates .

How can computational methods predict the reactivity of the methanesulfonamide group in downstream functionalization?

Q. Methodological Answer :

- DFT-Based Modeling : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites on the sulfonamide group. Compare with experimental alkylation/acylation results .

- MD Simulations : Study solvation effects on sulfonamide reactivity using molecular dynamics (e.g., GROMACS) to simulate solvent interactions in polar aprotic vs. nonpolar environments .

- Machine Learning Integration : Train models on existing benzodiazepine sulfonamide datasets to predict regioselectivity in cross-coupling reactions .

What advanced techniques characterize the stability of this compound under varying pH and thermal conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH) and thermal stress (40–80°C), then analyze degradation products via LC-QTOF-MS. Correlate degradation pathways with Arrhenius equation-derived activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.